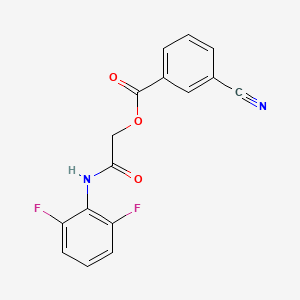
2-((2,6-difluorophenyl)amino)-2-oxoethyl 3-cyanobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-difluorophenyl)amino)-2-oxoethyl 3-cyanobenzoate is a synthetic organic compound characterized by the presence of difluoroaniline and cyanobenzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-difluorophenyl)amino)-2-oxoethyl 3-cyanobenzoate typically involves the reaction of 2,6-difluoroaniline with 3-cyanobenzoic acid under specific conditions. The reaction may proceed through the formation of an intermediate ester, followed by further functionalization to yield the final product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography for purification.
化学反応の分析
Types of Reactions
2-((2,6-difluorophenyl)amino)-2-oxoethyl 3-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroaniline moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-((2,6-difluorophenyl)amino)-2-oxoethyl 3-cyanobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoroaniline derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((2,6-difluorophenyl)amino)-2-oxoethyl 3-cyanobenzoate involves its interaction with specific molecular targets. The difluoroaniline moiety may interact with enzymes or receptors, modulating their activity. The cyanobenzoate group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- [2-(2,6-Dichloroanilino)-2-oxoethyl] 3-cyanobenzoate
- [2-(2,6-Dibromoanilino)-2-oxoethyl] 3-cyanobenzoate
- [2-(2,6-Difluorophenyl)-2-oxoethyl] 3-cyanobenzoate
Uniqueness
Compared to similar compounds, 2-((2,6-difluorophenyl)amino)-2-oxoethyl 3-cyanobenzoate is unique due to the presence of difluorine atoms, which can significantly alter its chemical reactivity and biological activity. The difluorine substitution can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
特性
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 3-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-12-5-2-6-13(18)15(12)20-14(21)9-23-16(22)11-4-1-3-10(7-11)8-19/h1-7H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUDTMFOIMTPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














